molecular formula C30H30N2O6 B13044300 2-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-((benzyloxy)carbonyl)-1,4-diazepan-2-YL)acetic acid

2-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-((benzyloxy)carbonyl)-1,4-diazepan-2-YL)acetic acid

Cat. No.: B13044300
M. Wt: 514.6 g/mol
InChI Key: LCIAWWGZKGZJCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-((benzyloxy)carbonyl)-1,4-diazepan-2-YL)acetic acid is a complex organic compound with a molecular formula of C30H30N2O6 and a molecular weight of 514.57 g/mol . This compound is characterized by the presence of fluorenyl, benzyloxy, and diazepane groups, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-((benzyloxy)carbonyl)-1,4-diazepan-2-YL)acetic acid typically involves multiple steps, starting from the corresponding protected amino acids. One common method involves the use of fluorenylmethoxycarbonyl (Fmoc) protection for the amino group and benzyloxycarbonyl (Cbz) protection for the carboxyl group . The synthesis may proceed through the formation of mixed anhydrides or acid chlorides, followed by coupling reactions with diazepane derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-((benzyloxy)carbonyl)-1,4-diazepan-2-YL)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-((benzyloxy)carbonyl)-1,4-diazepan-2-YL)acetic acid involves its interaction with specific molecular targets. The fluorenyl and benzyloxy groups can facilitate binding to proteins and enzymes, modulating their activity. The diazepane ring may interact with receptors or ion channels, influencing cellular signaling pathways .

Properties

Molecular Formula

C30H30N2O6

Molecular Weight

514.6 g/mol

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylmethoxycarbonyl-1,4-diazepan-2-yl]acetic acid

InChI

InChI=1S/C30H30N2O6/c33-28(34)17-22-18-31(29(35)37-19-21-9-2-1-3-10-21)15-8-16-32(22)30(36)38-20-27-25-13-6-4-11-23(25)24-12-5-7-14-26(24)27/h1-7,9-14,22,27H,8,15-20H2,(H,33,34)

InChI Key

LCIAWWGZKGZJCS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

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